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molecular formula C11H17BO2S B8436983 2-(4-Butyl-thiophen-2-yl)-[1,3,2]dioxaborinane

2-(4-Butyl-thiophen-2-yl)-[1,3,2]dioxaborinane

Cat. No. B8436983
M. Wt: 224.13 g/mol
InChI Key: JEZPXPAELIMOCC-UHFFFAOYSA-N
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Patent
US07781761B2

Procedure details

To a solution of diisopropylamine (21.6 ml, 154.0 mmol) in 200 ml of anhydrous diethyl ether was added 2.5 M n-BuLi in hexane (49.3 ml, 123.3 mmol) at room temperature. After stirring at room temperature for 30 min, the resulting lithium di-isopropylamide (LDA) solution was cooled to −76° C. A solution of 3-butylthiophene (18.0 g, 123.3 mmol) in 100 ml of ether was cooled to −76° C. and added to the above LDA solution. The temperature was allowed to rise slowly to −40° C., whereupon it was stirred for 1 h. The solution was then recooled to −76° C. and trimethylborate (20.6 ml, 185.0 mmol) was added slowly. The mixture was allowed to warm to room temperature and stirred for 2 h. After quenching with 10% HCl (180 ml) the organic layer was separated and the aqueous layer was extracted with ether (2×). The combined organic layer was dried over MgSO4, filtered and concentrated. The residue was added to 1,3-propanediol (8.9 ml, 123.3 mmol) and refluxed for 2 h. The mixture was then placed directly on a silica column and eluted first with hexane, then chloroform to give the product, 8.46 g, 31%. 1H NMR (CDCl3-d3, 500 MHz): δ 7.36 ppm (s, 1 H), 7.12 ppm (s, 1 H), 4.14-4.12 ppm (t, 4 H, J=8.6 Hz), 2.60-2.63 ppm (t, 2 H, J=8.6 Hz), 2.04 ppm (m, 2 H), 1.35 ppm (m, 2 H), 1.32 ppm (m, 2 H), 0.89 ppm (t, 3 H, J=7.5 Hz); 13C-NMR (CDCl3, 500 MHz): δ 144.4, 136.8, 126.5 126.4, 62.1, 32.85, 29.73, 27.46, 22.45, 13.90 ppm. EI, MS m/z (%): 224 (100, M+).
Quantity
21.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
49.3 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20.6 mL
Type
reactant
Reaction Step Five
Quantity
8.9 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(N[CH:5]([CH3:7])[CH3:6])(C)C.[Li]CCCC.CCCCCC.C([N-]C(C)C)(C)C.[Li+].[CH2:27]([C:31]1[CH:35]=[CH:34][S:33][CH:32]=1)[CH2:28][CH2:29][CH3:30].C[O:37][B:38](OC)[O:39]C.C(O)CCO>C(OCC)C>[CH2:27]([C:31]1[CH:35]=[C:34]([B:38]2[O:39][CH2:6][CH2:5][CH2:7][O:37]2)[S:33][CH:32]=1)[CH2:28][CH2:29][CH3:30] |f:3.4|

Inputs

Step One
Name
Quantity
21.6 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
49.3 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Three
Name
Quantity
18 g
Type
reactant
Smiles
C(CCC)C1=CSC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Five
Name
Quantity
20.6 mL
Type
reactant
Smiles
COB(OC)OC
Step Six
Name
Quantity
8.9 mL
Type
reactant
Smiles
C(CCO)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise slowly to −40° C., whereupon it
STIRRING
Type
STIRRING
Details
was stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was then recooled to −76° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After quenching with 10% HCl (180 ml) the organic layer
CUSTOM
Type
CUSTOM
Details
was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h
WASH
Type
WASH
Details
eluted first with hexane
CUSTOM
Type
CUSTOM
Details
chloroform to give the product, 8.46 g, 31%

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(CCC)C=1C=C(SC1)B1OCCCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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